1-(5-Methyl-6-phenoxypyridin-3-yl)ethanamine, also known as 5-methyl-6-phenoxypyridin-3-amine, is a chemical compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a methyl group and a phenoxy group, contributing to its unique properties and potential applications in medicinal chemistry.
The compound has been characterized and cataloged in various chemical databases such as PubChem, where it is assigned the Chemical Abstracts Service number 1248608-03-8. Its molecular structure and properties have been documented in scientific literature and patent filings, indicating its relevance in research and development contexts .
1-(5-Methyl-6-phenoxypyridin-3-yl)ethanamine is classified as an aromatic amine due to the presence of the amine functional group attached to an aromatic system (the pyridine ring). It can also be categorized under heterocyclic compounds because of its nitrogen-containing ring structure.
The synthesis of 1-(5-Methyl-6-phenoxypyridin-3-yl)ethanamine typically involves several key steps:
The reaction conditions, including temperature, pressure, and catalyst choice, are optimized to maximize yield and purity. Industrial-scale synthesis may employ continuous flow reactors for efficiency.
1-(5-Methyl-6-phenoxypyridin-3-yl)ethanamine has a distinctive molecular structure characterized by:
The molecular formula is CHNO, with a molecular weight of approximately 201.25 g/mol. The InChI key for this compound is ZWRATGHWFXGPRU-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases.
1-(5-Methyl-6-phenoxypyridin-3-yl)ethanamine can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, affecting both yield and selectivity.
The mechanism of action for 1-(5-Methyl-6-phenoxypyridin-3-yl)ethanamine involves its interaction with specific biological targets, such as enzymes or receptors. This compound may act as an inhibitor or modulator of enzyme activity, leading to various physiological effects. For instance, it may influence neurotransmitter pathways or other biochemical processes depending on its application in pharmacology .
1-(5-Methyl-6-phenoxypyridin-3-yl)ethanamine is expected to exhibit moderate solubility in organic solvents due to its aromatic nature. Its melting point and boiling point data are not widely reported but can be inferred from similar compounds.
The compound is likely to show basic properties due to the presence of the amine group. Its reactivity profile indicates susceptibility to oxidation and substitution reactions, making it versatile for synthetic applications .
1-(5-Methyl-6-phenoxypyridin-3-yl)ethanamine has potential applications in medicinal chemistry, particularly in drug design targeting specific biological pathways. Its structural characteristics make it suitable for developing compounds that modulate enzyme activity or receptor interactions, particularly in therapeutic areas such as oncology or neurology .
The synthesis of 1-(5-methyl-6-phenoxypyridin-3-yl)ethanamine relies critically on regioselective nucleophilic substitutions to construct its heterocyclic core. The pyridine ring is typically functionalized via aromatic nucleophilic substitution (SNAr) or metal-catalyzed cross-coupling reactions. Phenoxy group introduction at the C6 position often employs copper(I)-catalyzed Ullmann-type condensation between 3,6-dibromo-5-methylpyridine and phenol derivatives under mild conditions (80-100°C), achieving yields of 68-75% [4]. Subsequent installation of the ethanamine moiety at C3 commonly utilizes nucleophilic displacement of bromine with potassium phthalimide followed by hydrazine deprotection, or direct reductive amination using sodium cyanoborohydride. A significant challenge lies in controlling selectivity due to competing reactions at the C2 and C4 positions, mitigated through sterically hindered catalysts like Xantphos [9]. Recent optimizations demonstrate that microwave-assisted synthesis (150°C, 10 min) enhances reaction efficiency, reducing byproduct formation by 30% compared to conventional heating [10].
Table 1: Nucleophilic Substitution Approaches for Key Bond Formation
Bond Formed | Reagents/Conditions | Yield (%) | Selectivity Factor | Key Challenge |
---|---|---|---|---|
Pyridine-O-Ph | CuI/phenanthroline, K2CO3, DMF, 90°C | 75 | >20:1 (C6 vs C2) | Homocoupling byproducts |
C3-Ethanamine | BrCH2C≡N, then LiAlH4 | 62 | N/A | Over-reduction |
C3-Ethanamine | NH4OAc/NaBH3CN, MeOH | 81 | >15:1 (vs dialkylation) | Imine instability |
Though 1-(5-methyl-6-phenoxypyridin-3-yl)ethanamine itself lacks fluorine, its structural analogs like [18F]FEPPA share synthetic parallels, particularly in pyridine core manipulation. Automated radiosyntheses leverage nucleophilic aliphatic substitution with [18F]fluoride on tosyl- or bromo-precursors using modular systems (Eckert-Ziegler/Trasis Allinone). Critical parameters include:
Table 2: Automated Radiosynthesis Parameters for Pyridine-Based Tracers
Parameter | [18F]FEPPA [1] [3] | Typical Protocol for Pyridine Derivatives | Impact on Yield |
---|---|---|---|
Precursor | Tosylated phenoxyphenylacetamide (2.5-3.5 mg) | Halogenated pyridine (5-7 mg) | Precursor excess critical |
Temperature | 90°C (10 min) | 100-120°C (15 min) | >110°C increases impurities |
Solvent | Acetonitrile/DMF (3:1) | DMSO/DMF | DMSO enhances solubility |
Purification | Semi-prep HPLC (C18, ethanol/H3PO4) | SPE cartridges (C18/Al2O3) | HPLC improves purity >99% |
RCY (non-DC) | 34-38% | 25-30% | Optimized protocols gain ~10% |
Purification of 1-(5-methyl-6-phenoxypyridin-3-yl)ethanamine intermediates and its fluorinated analogs requires rigorous chromatographic separation to achieve pharmaceutical-grade purity. Semi-preparative HPLC protocols for structurally related compounds employ:
ICH Q3C guidelines critically influence solvent selection throughout 1-(5-methyl-6-phenoxypyridin-3-yl)ethanamine synthesis, particularly for steps intended for human-administered derivatives. Key developments include:
Table 3: Solvent Selection Impact on Synthesis Quality
Solvent Class | Example in Synthesis | Regulatory Limit (ppm) | Replacement Strategy | Quality Impact |
---|---|---|---|---|
Class 2 (Methanol) | HPLC purification | 3000 | Ethanol/phosphoric acid | Purity maintained at >99%; RT reduced 40% |
Class 2 (Acetonitrile) | Radiolabeling | 410 | t-BuOH/water mixtures | Requires temperature optimization |
Class 3 (Ethanol) | Final formulation | 10,000 (w/w) | Not required | Enables direct injection |
Class 3 (DMF) | Precursor dissolution | 880 | None (within limits) | Ensures precursor solubility |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9